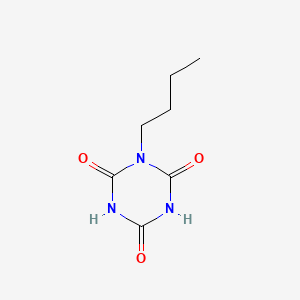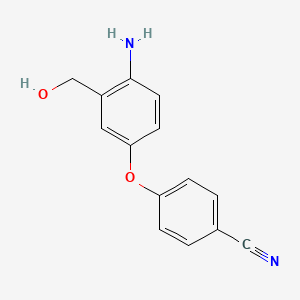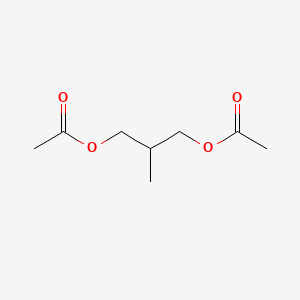
2-Methylpropane-1,3-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropane-1,3-diyl diacetate is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.1944 . It is a diacetate ester derived from 2-methyl-1,3-propanediol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpropane-1,3-diyl diacetate can be synthesized through the esterification of 2-methyl-1,3-propanediol with acetic anhydride or acetyl chloride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the diacetate ester .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where 2-methyl-1,3-propanediol is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropane-1,3-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the diacetate ester can be hydrolyzed back to 2-methyl-1,3-propanediol and acetic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 2-methyl-1,3-propanediol and acetic acid.
Oxidation: Carboxylic acids or aldehydes.
Scientific Research Applications
2-Methylpropane-1,3-diyl diacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylpropane-1,3-diyl diacetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-methyl-1,3-propanediol, which can then participate in metabolic pathways or chemical reactions. The presence of the acetate groups allows for specific interactions with enzymes and other biomolecules, influencing its reactivity and biological activity .
Comparison with Similar Compounds
1,3-Propanediol: A simpler diol with similar chemical properties but lacking the methyl and acetate groups.
2-Methyl-1,3-propanediol: The parent compound from which 2-Methylpropane-1,3-diyl diacetate is derived.
Propylene glycol diacetate: Another diacetate ester with similar applications but different structural properties.
Uniqueness: this compound is unique due to the presence of both methyl and acetate groups, which enhance its reactivity and versatility in various chemical and industrial applications. Its branched structure also imparts distinct physical and chemical properties compared to linear diols and esters .
Properties
IUPAC Name |
(3-acetyloxy-2-methylpropyl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(4-11-7(2)9)5-12-8(3)10/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKLKBUOGOLEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
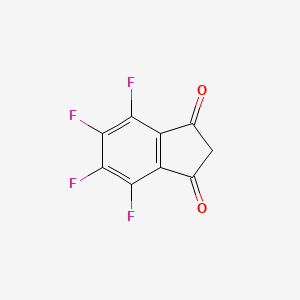
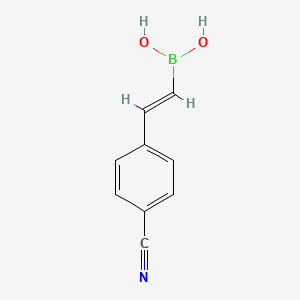
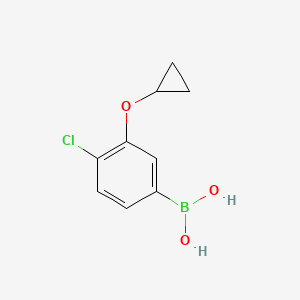
![N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B8263214.png)
![4,10-dibromo-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B8263230.png)
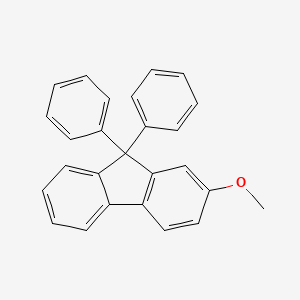

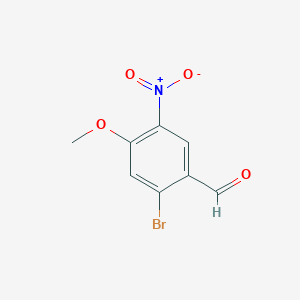
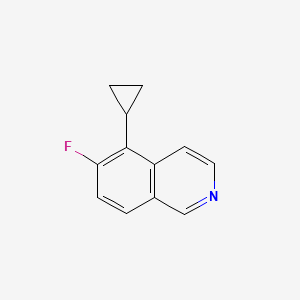


![9-[4-[4-(4-chlorophenyl)phenyl]phenyl]carbazole](/img/structure/B8263286.png)
